molecular formula C16H14N2O3 B15082596 2,4-Dihydroxy-N'-(3-phenyl-2-propenylidene)benzohydrazide CAS No. 765296-81-9

2,4-Dihydroxy-N'-(3-phenyl-2-propenylidene)benzohydrazide

Cat. No.: B15082596
CAS No.: 765296-81-9
M. Wt: 282.29 g/mol
InChI Key: UKRXWULTXWMBMT-CUQLSPFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide is a chemical compound with the molecular formula C16H14N2O3 and a molecular weight of 282.302 g/mol . This compound is known for its unique structure, which includes two hydroxyl groups and a hydrazone linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzohydrazide and cinnamaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide involves its interaction with cellular targets. It has been shown to inhibit the activity of certain enzymes, such as telomerase, which is crucial for cancer cell proliferation . The compound’s antioxidant properties also contribute to its biological effects by neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide is unique due to its dual hydroxyl groups and hydrazone linkage, which contribute to its distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

CAS No.

765296-81-9

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

2,4-dihydroxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

InChI

InChI=1S/C16H14N2O3/c19-13-8-9-14(15(20)11-13)16(21)18-17-10-4-7-12-5-2-1-3-6-12/h1-11,19-20H,(H,18,21)/b7-4+,17-10+

InChI Key

UKRXWULTXWMBMT-CUQLSPFUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.